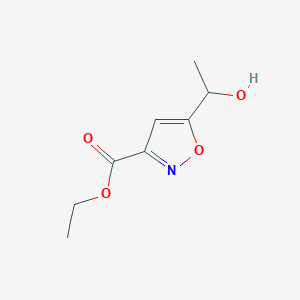

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAQNLVRCXORQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Characterization of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Topic: Characterization of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate Role: Senior Application Scientist Format: Technical Whitepaper

A Guide to Identity, Stereochemistry, and Functional Stability

Executive Summary

This compound (CAS: 78934-71-1) represents a high-value pharmacophore in medicinal chemistry. As a 3,5-disubstituted isoxazole, it serves as a bioisostere for carboxylic acids and esters, offering unique hydrogen-bonding vectors and metabolic stability profiles distinct from classic aromatic rings.

However, the presence of a secondary alcohol at the C5-position introduces a critical stereogenic center. For drug development professionals, the characterization of this molecule is not merely about confirming connectivity; it is about stereochemical integrity and ring stability . This guide outlines a self-validating workflow to characterize this scaffold, focusing on distinguishing enantiomers and preventing common degradation pathways inherent to the isoxazole core.

Synthetic Context & Impurity Profiling

To characterize a sample effectively, one must understand its origin. This molecule is typically generated via two primary routes, each carrying specific impurity risks:

-

Reduction of Ethyl 5-acetylisoxazole-3-carboxylate:

-

Reagent: NaBH₄ or asymmetric transfer hydrogenation (ATH).

-

Impurity Risk: Over-reduction of the ester moiety or residual boron complexes.

-

-

[3+2] Cycloaddition:

-

Reagents: Ethyl nitroacetate + but-3-yn-2-ol.

-

Impurity Risk: Regioisomers (3,4-substituted isoxazoles) which are difficult to separate by standard silica chromatography.

-

Pathway Analysis & Degradation Risks

The isoxazole ring is generally stable, but the N-O bond is a "ticking clock" under reductive conditions. The diagram below illustrates the synthesis and the critical degradation pathway that researchers must avoid during handling.

Figure 1: Synthetic origin and the critical N-O bond cleavage risk under catalytic hydrogenation conditions.

Structural Elucidation (Identity)

Confirming the structure requires a multi-modal approach. The isoxazole ring provides a distinct NMR signature that differentiates it from other 5-membered heterocycles.

Nuclear Magnetic Resonance (NMR)

Expected 1H NMR Data (400 MHz, CDCl₃):

-

Isoxazole Ring Proton (C4-H): A sharp singlet is expected between δ 6.50 – 6.70 ppm . This is the diagnostic signal; a shift > 7.0 ppm often indicates contamination or a regioisomer.

-

Ethyl Ester:

-

Quartet at δ 4.40 – 4.45 ppm (2H, J ≈ 7.1 Hz).

-

Triplet at δ 1.40 – 1.45 ppm (3H, J ≈ 7.1 Hz).

-

-

Chiral Handle (1-Hydroxyethyl):

-

Methine (CH-OH): Multiplet or quartet at δ 4.95 – 5.10 ppm .

-

Methyl (CH₃-CH): Doublet at δ 1.55 – 1.60 ppm (J ≈ 6.5 Hz).

-

Hydroxyl (OH): Broad singlet, shift is concentration-dependent (typically δ 2.5 – 3.5 ppm).

-

Mass Spectrometry (HRMS)[1]

-

Molecular Ion: [M+H]⁺ = 186.0766 (Calculated for C₈H₁₂NO₄).

-

Fragmentation Pattern:

-

Loss of H₂O ([M+H-18]⁺): Common in secondary alcohols.

-

Loss of OEt ([M+H-45]⁺): Characteristic of ethyl esters.

-

Ring Cleavage: Fragments corresponding to the loss of the isoxazole fragment (N-O cleavage) may appear at high collision energies.

-

Stereochemical Characterization (Purity)

Since the molecule contains a chiral center, distinguishing the (R) and (S) enantiomers is the most challenging and critical step.

Method A: Chiral HPLC Screening (Enantiomeric Excess)

Do not rely on optical rotation alone, as the specific rotation ([α]D) can be low for this scaffold. A direct chiral chromatographic method is required.

Recommended Screening Protocol:

| Parameter | Condition Set A (Normal Phase) | Condition Set B (Polar Organic) |

|---|---|---|

| Column | Chiralpak AD-H or IA (Amylose-based) | Chiralcel OD-H (Cellulose-based) |

| Mobile Phase | Hexane : IPA (90:10) | Acetonitrile : Methanol (95:5) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV @ 254 nm (Isoxazole absorption) | UV @ 220 nm |

| Success Criteria | Baseline resolution (Rs > 1.5) | Sharp peak shape (Tailing < 1.2) |

Method B: Absolute Configuration (Mosher's Method)

To assign absolute configuration without X-ray crystallography, use the Mosher Ester Analysis . This method relies on the magnetic anisotropy of the Mosher auxiliary shielding/deshielding protons based on spatial orientation.

Workflow Logic:

-

Derivatize the alcohol with both (R)- and (S)-MTPA-Cl (Mosher's acid chloride).[1]

-

Analyze the 1H NMR chemical shift differences (

) of the neighboring protons.[1][2] -

Interpretation:

-

If

of the methyl group (on the hydroxyethyl chain) is negative , and

-

Figure 2: Mosher's Ester Analysis workflow for absolute stereochemical assignment.

Functional Stability & Reactivity

The "Achilles Heel": Reductive Instability The isoxazole ring is technically an aromatic system, but the N-O bond is weak (~55 kcal/mol).

-

Forbidden Reagents: Avoid catalytic hydrogenation (H₂/Pd-C, Raney Ni) unless ring opening is the goal. This will cleave the N-O bond to form a

-amino enone.[3][4] -

Safe Reductions: Use hydride reagents (NaBH₄, LiAlH₄) carefully. Note that LiAlH₄ will reduce the ester to a primary alcohol, potentially complicating the separation of the diol product.

-

Base Sensitivity: The C4 proton is slightly acidic. Strong bases (LDA, NaH) can lead to deprotonation and potential ring fragmentation or racemization if the conditions are harsh.

Experimental Protocols

Protocol 1: Synthesis of Mosher Esters for Configuration Assignment

Objective: Create diastereomeric esters to determine absolute stereochemistry.

-

Preparation: Dry the alcohol sample (10 mg) under high vacuum for 1 hour.

-

Reaction (Run in parallel for R and S):

-

Dissolve alcohol (5 mg, 0.027 mmol) in anhydrous Pyridine-d5 (0.5 mL) directly in an NMR tube (to minimize transfer loss).

-

Add (R)-(-)-MTPA-Cl (10 µL, 2 eq) to Tube A.

-

Add (S)-(+)-MTPA-Cl (10 µL, 2 eq) to Tube B.

-

Shake and allow to stand at RT for 4 hours.

-

-

Analysis:

-

Acquire 1H NMR (minimum 16 scans).

-

Focus on the chemical shifts of the methyl doublet (C5-side chain) and the isoxazole singlet (C4-H).

-

Calculate

.

-

Protocol 2: Analytical HPLC Method

Objective: Routine purity and enantiomeric excess check.

-

System: Agilent 1200 or equivalent with DAD.

-

Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic Hexane/Ethanol (85:15). Note: Ethanol is often preferred over IPA for isoxazoles to prevent peak tailing.

-

Flow: 1.0 mL/min.

-

Temp: 25°C.

-

Wavelength: 254 nm.

-

Reference Standard: Racemic mixture (prepared by reducing the ketone precursor with NaBH₄ in MeOH).

References

-

Isoxazole Synthesis & Properties

-

Stereochemical Determination (Mosher Method)

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][6][7] Nature Protocols.[2] Link[2]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[2][6][7][8] Chemical Reviews. Link

-

-

Isoxazole Ring Stability

-

Reductive cleavage of isoxazoles. Organic Chemistry Portal. Link

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. experts.umn.edu [experts.umn.edu]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. echemi.com [echemi.com]

A Comprehensive Technical Guide to Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile building block in the design of novel therapeutics. Its unique electronic properties and ability to participate in hydrogen bonding interactions contribute to its prevalence in drug discovery. This guide provides an in-depth technical overview of a specific derivative, Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate, focusing on its nomenclature, structure, synthesis, and spectroscopic characterization. This molecule, featuring a chiral center and multiple functional groups, represents a valuable synthon for the elaboration into more complex molecular architectures.

Part 1: IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is This compound .

The structure consists of a central 1,2-oxazole (isoxazole) ring. An ethyl carboxylate group is attached at the 3-position, and a 1-hydroxyethyl group is substituted at the 5-position. The presence of the 1-hydroxyethyl substituent introduces a stereocenter at the carbon bearing the hydroxyl group, meaning the compound can exist as (R) and (S) enantiomers.

Structural Details:

-

Core Heterocycle: 1,2-Oxazole (Isoxazole)

-

Substitution at C3: Ethyl carboxylate (-COOCH₂CH₃)

-

Substitution at C5: 1-Hydroxyethyl (-CH(OH)CH₃)

-

Molecular Formula: C₈H₁₁NO₄

-

Molecular Weight: 185.18 g/mol

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of this compound

Part 2: Synthesis Methodology: 1,3-Dipolar Cycloaddition

The most prominent and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction.[2] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of this compound, the key precursors are the nitrile oxide derived from acetaldoxime and the alkyne, ethyl propiolate.

The nitrile oxide is typically generated in situ from the corresponding aldoxime to avoid its rapid dimerization to a furoxan, which is a common side reaction.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for 1,3-dipolar cycloaddition reactions.

Step 1: In Situ Generation of the Nitrile Oxide from Acetaldoxime

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetaldoxime (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

To this solution, slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or a dilute solution of sodium hypochlorite (bleach) (1.05 eq.). The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by thin-layer chromatography (TLC).

-

Next, add a non-nucleophilic base, such as triethylamine (TEA) (1.1 eq.), dropwise to the reaction mixture at 0 °C. The base facilitates the dehydrochlorination of the hydroximoyl chloride to generate the reactive nitrile oxide species.

Step 2: 1,3-Dipolar Cycloaddition with Ethyl Propiolate

-

To the freshly prepared solution containing the in situ generated nitrile oxide, add ethyl propiolate (1.0 eq.) dropwise at 0 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the cycloaddition can be monitored by TLC by observing the consumption of the starting materials and the formation of the product.

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality in Experimental Choices

-

In Situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization. Generating them in the presence of the dipolarophile (ethyl propiolate) ensures that the cycloaddition reaction is the major pathway.[3]

-

Choice of Base: A non-nucleophilic base like triethylamine is used to prevent side reactions with the electrophilic nitrile oxide.

-

Temperature Control: The initial steps are carried out at 0 °C to control the exothermic nature of the reactions and to minimize the decomposition of the reactive intermediates. The cycloaddition is then allowed to proceed at room temperature to ensure a reasonable reaction rate.

Caption: Experimental workflow for the synthesis of the target compound.

Part 3: Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques. Below is a summary of the expected data based on the structure and analysis of similar compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s | 1H | H-4 (isoxazole ring) |

| ~5.0 | q | 1H | -CH(OH)CH₃ |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~2.5 | br s | 1H | -OH |

| ~1.6 | d | 3H | -CH(OH)CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

-

Rationale: The proton on the isoxazole ring (H-4) is expected to appear as a singlet in the aromatic region. The methine proton of the 1-hydroxyethyl group will be a quartet due to coupling with the adjacent methyl group. The methylene protons of the ethyl ester will also be a quartet, coupling with the terminal methyl group. The hydroxyl proton will likely be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The two methyl groups will appear as a doublet and a triplet, respectively.

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 | C-3 (isoxazole) |

| ~175 | C-5 (isoxazole) |

| ~105 | C-4 (isoxazole) |

| ~65 | -CH(OH)CH₃ |

| ~62 | -OCH₂CH₃ |

| ~22 | -CH(OH)CH₃ |

| ~14 | -OCH₂CH₃ |

-

Rationale: The carbonyl carbon of the ester will be the most downfield signal. The carbons of the isoxazole ring will appear in the aromatic region, with C-3 and C-5 being more downfield due to their attachment to electronegative atoms. The aliphatic carbons of the ethyl and 1-hydroxyethyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch (hydroxyl) |

| 3150-3100 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| 1600-1450 | C=N and C=C stretch (isoxazole ring) |

| ~1250 | C-O stretch (ester) |

-

Rationale: The IR spectrum will be characterized by a broad O-H stretching band for the hydroxyl group. The sharp, strong absorption around 1730 cm⁻¹ is indicative of the ester carbonyl group. The characteristic stretching vibrations of the isoxazole ring will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular ion) |

| 170 | [M - CH₃]⁺ |

| 140 | [M - OCH₂CH₃]⁺ |

| 112 | [M - COOCH₂CH₃]⁺ |

-

Rationale: The mass spectrum is expected to show the molecular ion peak at m/z 185. Common fragmentation patterns would include the loss of the methyl group from the 1-hydroxyethyl substituent, the ethoxy group from the ester, and the entire ethyl carboxylate group.

Conclusion

This technical guide has provided a detailed overview of this compound, a molecule of significant interest for synthetic and medicinal chemists. The outlined 1,3-dipolar cycloaddition protocol offers a reliable and efficient route to this compound, and the provided spectroscopic data serves as a benchmark for its characterization. The versatile nature of the isoxazole core, combined with the functional handles present in this specific derivative, makes it a valuable platform for the development of novel chemical entities with potential therapeutic applications.

References

- Bhyrappa, M. H., Dhanalakshmi, P., Suresh, R., Kumar, R. R., & Muthusubramanian, S. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118.

- BenchChem. (2025).

- SpectraBase. (n.d.). 3-Isoxazolecarboxylic acid, 5-[1-(acetylamino)-1-methylethyl]-, ethyl ester. Wiley-VCH.

- BenchChem. (2025).

- Donati, D., Fusi, F., Ponticelli, F., & Ristori, S. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.

- Wikipedia contributors. (2024, January 29). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives.

- Palmer, M. H., & Moyes, W. (2006). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Journal of Molecular Structure, 792–793, 119-137.

- Harisha, M. B., Dhanalakshmi, P., Suresh, R., Kumar, R. R., & Muthusubramanian, S. (2020). Supporting Information for: Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1837-1845.

- Gholamhosseini, S., & Davoodnia, A. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry, 1(1), 118-126.

- Bakulina, O., & Bakulin, O. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 26(15), 4587.

- Cilibrizzi, A., & Vilella, A. (2020). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemistryPlusChem, 85(10), 2252-2271.

- Cilibrizzi, A., & Vilella, A. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemistryPlusChem, 85(10), 2252–2271.

- ChemicalBook. (n.d.). ETHYL 5-(HYDROXYMETHYL)

- ChemicalBook. (n.d.).

- Qi, X., Li, X., & You, Z. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.

- Palmer, M. H., & Ridley, T. (2006). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Journal of Molecular Structure, 780–781, 149-165.

- Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443.

- Yerrabelly, J. R., et al. (2022). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Chemistry of Heterocyclic Compounds, 58(1), 1-3.

- ChemSynthesis. (n.d.).

- Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H/S-H cross-coupling.

- Guda, V. V., et al. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)

- Al-Amiery, A. A., et al. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Characterization, and Photophysical Properties. Molecules, 26(5), 1279.

- University of Turin. (n.d.). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function.

- Michailovs, A., & Turks, M. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7687.

- Harisha, M. B., et al. (2020). Supporting Information for: Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118.

- Chemistry Stack Exchange. (2021, February 2).

Sources

- 1. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rjpbcs.com [rjpbcs.com]

Spectroscopic Elucidation of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize and confirm the structure of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate. As a key heterocyclic scaffold, the isoxazole ring and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] A thorough understanding of their structure through spectroscopic analysis is paramount for rational drug design and development.

This guide, structured from the perspective of a Senior Application Scientist, moves beyond a simple listing of data. It delves into the causality behind experimental choices and provides self-validating protocols. We will explore the application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this target molecule.

Introduction to this compound

This compound is a substituted isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The substituents—an ethyl ester at position 3 and a 1-hydroxyethyl group at position 5—introduce specific functionalities that influence its chemical reactivity and biological profile. Accurate structural confirmation is the foundation for any further investigation into its medicinal potential.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number of different types of protons in a molecule, their electronic environment, and their connectivity.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Modern spectrometers, such as a 400 MHz Bruker Avance III HD, are commonly used.[3][4]

-

Shimming: Optimize the homogeneity of the magnetic field by shimming the instrument to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for sufficient signal-to-noise), pulse angle, and relaxation delay.

-

Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Predicted ¹³C NMR Spectrum and Interpretation

The expected chemical shifts for the carbon atoms are summarized below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (ethyl ester) | 13-15 | Aliphatic carbon. |

| -CH₂- (ethyl ester) | 61-63 | Aliphatic carbon attached to an oxygen atom. |

| -CH₃ (hydroxyethyl) | 20-23 | Aliphatic carbon. |

| -CH- (hydroxyethyl) | 65-68 | Aliphatic carbon attached to an oxygen atom. |

| C-4 (isoxazole) | 100-105 | Aromatic carbon in the isoxazole ring. |

| C-3 (isoxazole) | 158-162 | Aromatic carbon attached to the ester group. |

| C-5 (isoxazole) | 170-175 | Aromatic carbon attached to the hydroxyethyl group. |

| C=O (ester) | 160-165 | Carbonyl carbon of the ester. |

Expert Insights: The chemical shifts of the isoxazole ring carbons are highly characteristic. The downfield shifts of C-3 and C-5 are due to their attachment to electronegative atoms and their involvement in the aromatic system. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The ATR method is often preferred for its simplicity. [3][4]2. Background Spectrum: A background spectrum of the empty sample holder is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.

-

Data Processing: The background is subtracted from the sample spectrum to yield the final IR spectrum.

Caption: Workflow for FT-IR data acquisition and analysis.

Predicted FT-IR Spectrum and Interpretation

Key vibrational frequencies are expected for the functional groups in this compound.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 3200-3600 | Broad, Strong | Hydroxyl group |

| C-H stretch (aliphatic) | 2850-3000 | Medium | Ethyl and hydroxyethyl groups |

| C=O stretch (ester) | 1720-1740 | Strong | Ethyl ester |

| C=N stretch (isoxazole) | 1600-1650 | Medium | Isoxazole ring |

| C=C stretch (isoxazole) | 1450-1550 | Medium | Isoxazole ring |

| C-O stretch | 1000-1300 | Strong | Ester and hydroxyl groups |

| N-O stretch | 800-900 | Medium | Isoxazole ring |

Expert Insights: The broad O-H stretch is a definitive indicator of the hydroxyl group. The strong carbonyl absorption confirms the presence of the ester. The combination of C=N, C=C, and N-O stretching vibrations provides a characteristic fingerprint for the isoxazole ring. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Predicted Mass Spectrum and Interpretation

For this compound (C₈H₁₁NO₄), the expected mass spectral data are as follows:

-

Molecular Weight: 185.18 g/mol

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): An m/z peak at 185 (EI) or 186 (ESI) would confirm the molecular weight.

-

Key Fragmentation Patterns:

-

Loss of the ethyl group (-CH₂CH₃) from the ester: m/z = 156

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester: m/z = 140

-

Loss of the acetyl group (-COCH₃) from the side chain: m/z = 142

-

Cleavage of the C-C bond in the hydroxyethyl side chain.

-

Expert Insights: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which provides the elemental composition and further confirms the molecular formula. [6]

Synthesis of Spectroscopic Evidence

The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques.

-

¹H and ¹³C NMR data will establish the carbon-hydrogen framework, including the number and connectivity of all atoms.

-

FT-IR spectroscopy will confirm the presence of key functional groups, such as the hydroxyl, ester, and the isoxazole ring.

-

Mass Spectrometry will provide the molecular weight and formula, with fragmentation patterns corroborating the structural features identified by NMR and IR.

Together, these techniques provide a self-validating system for the unambiguous structural confirmation of this compound.

References

- A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives - Benchchem.

- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications.

- Phosphoramides bearing isoxazole derivative: spectroscopic and structural characterization, study of hydrogen-bonding interactions and two lanthanide complexes (LnIII = Ce and Eu) - IUCr Journals.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC.

- Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate - Smolecule.

- Spectral Assignments and Reference Data - CONICET.

- ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR spectrum - ChemicalBook.

- Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate - PubChem.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals.

- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.

- Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activa - Beilstein Journals.

- 3-Isoxazolecarboxylic acid, 5-[1-(acetylamino)-1-methylethyl]-, ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase.

- ethyl 5-hydroxy-2-methylindole-3-carboxylate(7598-91-6) 1 h nmr - ChemicalBook.

- ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum.

- EPA/NIH Mass Spectral Data Base - GovInfo.

- Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI.

- Ethyl 5-methyl-1,2-oxazole-3-carboxylate | CAS#:3209-72-1 | Chemsrc.

- Ethyl 5-oxazolecarboxylate 96 118994-89-1 - Sigma-Aldrich.

- (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate.

- ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate - ChemSynthesis.

- Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix.

- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri.

- Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.

Sources

- 1. sciarena.com [sciarena.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biolmolchem.com [biolmolchem.com]

- 6. beilstein-journals.org [beilstein-journals.org]

Technical Guide: Mass Spectrometry Analysis of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric characterization of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate (C₈H₁₁NO₄), a functionalized isoxazole scaffold frequently utilized as an intermediate in the synthesis of antimicrobial and anti-inflammatory therapeutics.

The guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) for quantitative bioanalysis, while acknowledging Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation. It details the specific fragmentation pathways driven by the lability of the isoxazole N-O bond and the 1-hydroxyethyl side chain, providing a self-validating protocol for identification.

Physicochemical Profiling & Compound Identity

Before establishing MS parameters, the physicochemical properties of the analyte must be understood to select the appropriate ionization mode and mobile phases.

| Property | Value | Implication for MS Method |

| IUPAC Name | This compound | Target Analyte |

| Formula | C₈H₁₁NO₄ | Exact Mass: 185.0688 Da |

| Mol.[1][2] Weight | 185.18 g/mol | Low MW requires clean solvent background. |

| LogP | ~0.8 - 1.2 (Predicted) | Moderate polarity; compatible with Reverse Phase LC (C18). |

| pKa | ~13 (Alcohol), Weak base (Isoxazole N) | ESI(+) is preferred using acidic mobile phase to protonate the ring Nitrogen. |

| Lability | N-O bond (Isoxazole), Ester linkage | Susceptible to in-source fragmentation if declustering potential is too high. |

Instrumentation & Methodology

LC-MS/MS Configuration (Recommended)

For trace analysis in biological matrices or reaction mixtures, ESI in positive mode is the gold standard due to the basicity of the isoxazole nitrogen and the polarity of the hydroxyl group.

-

System: Triple Quadrupole (QqQ) or Q-TOF.

-

Ionization: Electrospray Ionization (ESI+).

-

Column: C18 (e.g., Phenomenex Kinetex 1.7 µm, 2.1 x 50 mm) to retain the polar analyte.

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

GC-MS Configuration (Structural Confirmation)

While the hydroxyl group can cause peak tailing, the molecule is sufficiently volatile for direct GC-MS analysis. Derivatization (TMS) is recommended for rigorous quantification.

-

Ionization: Electron Impact (EI) at 70 eV.[2]

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

-

Inlet Temp: 250°C (Ensure no thermal degradation of the N-O bond).

Fragmentation Analysis & Mechanism

Understanding the fragmentation logic is critical for distinguishing the analyte from isobaric interferences.

ESI(+) Fragmentation Pathway (LC-MS/MS)

In ESI+, the parent ion is observed as [M+H]⁺ = m/z 186 .

-

Dehydration [M+H - H₂O]⁺ (m/z 168): The 1-hydroxyethyl group readily eliminates water, forming a vinyl-isoxazole cation. This is often the base peak in lower collision energies.

-

Loss of Ethanol [M+H - EtOH]⁺ (m/z 140): Cleavage of the ethyl ester group.

-

Isoxazole Ring Cleavage (RDA-like): The N-O bond is the "weak link." High collision energy leads to ring opening, often generating nitrile or ketene fragments.

EI Fragmentation Pathway (GC-MS)

In EI (70 eV), the molecular ion M⁺• = m/z 185 is generated.

-

Alpha-Cleavage (m/z 170): Loss of the methyl radical (-CH₃) from the 1-hydroxyethyl group.

-

McLafferty Rearrangement: Unlikely to be dominant due to ring constraints, but ester cleavage is prominent.

-

Acylium Ion Formation: Fragmentation of the ester leads to characteristic ions at m/z 29 (Ethyl) and m/z 45 (Ethoxy).

Mechanistic Visualization

The following diagram illustrates the logical flow of the LC-MS/MS fragmentation pathway, essential for setting up Multiple Reaction Monitoring (MRM) transitions.

Figure 1: Proposed ESI(+) fragmentation tree for this compound.

Experimental Protocol: Validated Workflow

Sample Preparation

Objective: Minimize matrix effects while maintaining analyte solubility.

-

Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (MeOH) . (Conc: 1 mg/mL).

-

Note: Avoid water for the stock solution to prevent long-term ester hydrolysis.

-

-

Working Standard: Dilute Stock 1:100 in 50:50 Water:Acetonitrile (v/v) + 0.1% Formic Acid.

-

Extraction (for Biofluids):

-

Add 3 volumes of ice-cold Acetonitrile to 1 volume of plasma/sample.

-

Vortex (30s), Centrifuge (10,000 x g, 10 min).

-

Collect supernatant.[3] evaporate to dryness, reconstitute in mobile phase.

-

LC-MS/MS Acquisition Parameters

Use the following settings as a starting point for optimization.

| Parameter | Setting | Rationale |

| Polarity | Positive (ESI+) | Protonation of Isoxazole N. |

| Spray Voltage | 3500 - 4500 V | Standard for small molecules. |

| Source Temp | 350°C | Ensure efficient desolvation. |

| MRM Transition 1 | 186.1 → 168.1 | Quantifier: High intensity water loss. |

| MRM Transition 2 | 186.1 → 140.1 | Qualifier: Structural confirmation (Ester loss). |

| Dwell Time | 50 ms | Sufficient points across the peak. |

Workflow Diagram

Figure 2: Analytical workflow from sample preparation to detection.

Troubleshooting & Common Pitfalls

Adduct Formation

In ESI, sodium adducts [M+Na]⁺ (m/z 208) are common if glassware is not LC-MS grade.

-

Solution: Add 5 mM Ammonium Formate to the mobile phase to suppress Na⁺ adducts and favor [M+H]⁺.

Thermal Degradation (GC-MS)

The isoxazole ring can be thermally unstable at high inlet temperatures (>280°C), leading to rearrangement to oxazoles or ring opening.

-

Validation: Check peak shape. A broad or split peak in GC indicates on-column degradation. Lower the inlet temperature to 200°C if observed.

Ester Hydrolysis

The ethyl ester is susceptible to hydrolysis in basic buffers or if stored in water for prolonged periods.

-

Control: Always store stocks in 100% organic solvent (MeOH/ACN) at -20°C.

References

-

PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

MDPI. Synthesis and Hydrogenation of Isoxazole Derivatives. Molbank 2024.[4] Available at: [Link][4][5]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Esters and Alcohols). Available at: [Link][2][5][6][7][8][9][10][11][12]

-

ResearchGate. Mass fragmentation pattern of isoxazole derivatives. Available at: [Link][5]

Sources

- 1. Buy Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | 147008-07-9 [smolecule.com]

- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 3. lcms.cz [lcms.cz]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. flore.unifi.it [flore.unifi.it]

- 9. New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study | MDPI [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the FTIR Spectrum of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate. As a molecule of interest in synthetic and medicinal chemistry, understanding its structural characteristics is paramount. This document serves as a key resource for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of its vibrational spectrum, a robust experimental protocol for data acquisition via Attenuated Total Reflectance (ATR)-FTIR spectroscopy, and an in-depth guide to spectral interpretation. By grounding our analysis in the principles of molecular vibrations and referencing established spectroscopic data, this guide ensures scientific integrity and provides actionable insights for the structural elucidation of this and related oxazole derivatives.

Introduction

This compound is a heterocyclic compound featuring a core 1,2-oxazole ring, an ethyl ester, and a hydroxyethyl substituent. Molecules within the oxazole family are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise arrangement of functional groups in this molecule—ester, hydroxyl, and the oxazole ring—creates a unique electronic and steric profile that dictates its chemical reactivity and potential as a synthetic building block.

FTIR spectroscopy is an indispensable, non-destructive analytical technique for the characterization of such molecules. It probes the vibrational modes of covalent bonds, providing a distinct "molecular fingerprint" based on the absorption of infrared radiation.[1] Each functional group within a molecule absorbs IR radiation at a characteristic frequency, allowing for its unambiguous identification.[2] This guide will first deconstruct the molecule to predict its FTIR spectrum from first principles and then outline the practical steps for experimental verification.

Molecular Structure and Functional Group Analysis

To accurately predict the FTIR spectrum, we must first identify the key vibrational units within the molecule. The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies.

Figure 1: Chemical structure of this compound with key functional groups highlighted.

The primary functional groups for analysis are:

-

Hydroxyl Group (-OH): Responsible for a characteristic broad absorption due to hydrogen bonding.

-

Ester Group (-COOC₂H₅): Features a strong carbonyl (C=O) stretch and two distinct C-O stretches.

-

1,2-Oxazole Ring: A heterocyclic aromatic system with C=N, C=C, and N-O bonds, contributing to the fingerprint region.

-

Alkyl C-H Bonds: From the ethyl and hydroxyethyl substituents, showing stretching and bending vibrations.

Theoretical FTIR Spectrum: Predicted Absorption Bands

Based on established correlation tables and spectroscopic principles, we can predict the key absorption bands for the target molecule. The covalent bonds in molecules are not rigid; instead, they behave like springs that can be stretched and bent, with each vibrational mode corresponding to a specific energy level.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment | Rationale and Notes |

| 3550–3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) | The broadness of this peak is a direct result of intermolecular hydrogen bonding, which creates a range of bond strengths.[4] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper peak would appear around 3600 cm⁻¹.[5] |

| 3000–2850 | Medium-Strong | C-H Stretch | Alkyl (sp³ C-H) | These absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the ethyl and methyl groups.[5] |

| 1750–1730 | Strong, Sharp | C=O Stretch | Ester (R-CO-OR') | This is one of the most prominent and easily identifiable peaks in the spectrum. Its position is characteristic of saturated aliphatic esters.[2][6] |

| ~1610 | Medium-Weak | C=N Stretch | Oxazole Ring | The stretching vibration of the carbon-nitrogen double bond within the oxazole ring typically appears in this region.[7] Its intensity can vary. |

| ~1580 | Medium-Weak | C=C Stretch | Oxazole Ring | Aromatic and heteroaromatic ring stretching vibrations occur in this region. This peak, along with the C=N stretch, confirms the heterocyclic ring structure.[2] |

| 1465 & 1375 | Medium | C-H Bend | Alkyl (-CH₂, -CH₃) | These bands correspond to the scissoring (~1465 cm⁻¹) and symmetric bending or "umbrella" mode (~1375 cm⁻¹) of the alkyl groups.[5] |

| 1300–1160 | Strong | C-C-O Stretch | Ester | This strong absorption is due to the asymmetric stretching of the C-C-O moiety, where the C-O bond is adjacent to the carbonyl carbon.[6] |

| 1150–1000 | Strong | C-O Stretch / O-C-C Stretch | Ester & Alcohol | This region contains contributions from the O-C-C stretch of the ester's ethyl group and the C-O stretch of the secondary alcohol.[6][8] |

| ~900-800 | Medium-Weak | N-O Stretch | Oxazole Ring | The N-O single bond stretch is expected in the fingerprint region and can be a useful, albeit weaker, indicator for the oxazole ring.[9] |

Table 1: Predicted FTIR Absorption Bands for this compound.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its simplicity, minimal sample preparation, and applicability to solid and liquid samples.[10] The technique involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the absorption measurement.[10]

Figure 2: Standard workflow for acquiring an FTIR spectrum using the ATR technique.

Step-by-Step Methodology

-

Instrument Preparation:

-

Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 15-30 minutes to ensure thermal equilibrium.[11]

-

Thoroughly clean the ATR crystal surface using a solvent-moistened, non-abrasive wipe (e.g., Kimwipes with isopropanol or ethanol) to remove any residues from previous measurements.[12] Allow the solvent to fully evaporate.

-

-

Background Measurement:

-

With the clean, empty ATR accessory in place, initiate a background scan.

-

This critical step measures the spectrum of the ambient environment (e.g., water vapor, CO₂) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the absorption data from the sample.[13]

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, apply pressure using the built-in clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[12]

-

If the sample is an oil or liquid, a single drop is sufficient to cover the crystal.

-

-

Sample Spectrum Acquisition:

-

Set the desired instrument parameters. Standard settings for routine characterization are:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-adding scans improves the signal-to-noise ratio)

-

-

Initiate the sample scan. The instrument software will collect the interferogram, perform the Fourier transform, and ratio the result against the stored background spectrum.

-

-

Data Processing and Cleaning:

-

After the scan is complete, clean the sample from the ATR crystal using the same procedure as in Step 1.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance. Perform any necessary software-based corrections, such as an ATR correction, which accounts for the wavelength-dependent depth of penetration of the evanescent wave.

-

Spectral Interpretation and Validation

The acquired experimental spectrum should be compared against the predicted absorptions in Table 1.

-

Validation of Key Functional Groups:

-

O-H Stretch: Look for a prominent, broad band in the 3550–3200 cm⁻¹ region. Its presence is a strong confirmation of the hydroxyl group.

-

C=O Stretch: A strong, sharp peak between 1750–1730 cm⁻¹ is the unmistakable signature of the ester's carbonyl group. Its absence would indicate a failure in synthesis or sample degradation.

-

C-O Stretches: Confirm the presence of two strong, complex bands in the 1300–1000 cm⁻¹ region, characteristic of the ester and alcohol C-O bonds.[6]

-

C-H Stretches: The bands just below 3000 cm⁻¹ confirm the presence of the alkyl framework.

-

-

The Fingerprint Region (below 1500 cm⁻¹):

-

This region contains a complex pattern of absorptions arising from bending vibrations and skeletal vibrations of the entire molecule, including the oxazole ring stretches (C=N, C=C, N-O) and C-H bends.[1]

-

While assigning every peak in this region is often impractical, the overall pattern is unique to the molecule.[3] This makes the fingerprint region exceptionally useful for confirming the identity of a sample by matching it against a known reference spectrum.

-

Conclusion

This technical guide has established a comprehensive framework for understanding and obtaining the FTIR spectrum of this compound. By combining a theoretical prediction of absorption frequencies with a detailed, practical protocol for ATR-FTIR analysis, researchers are equipped to confidently characterize this molecule. The key spectral landmarks—the broad hydroxyl O-H stretch, the sharp and intense ester C=O stretch, and the complex C-O and fingerprint region absorptions—provide a robust method for structural verification and purity assessment in a research or drug development setting.

References

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Mansour, H. (n.d.). The features of IR spectrum. Taibah University. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Department of Chemistry. Retrieved from [Link]

-

University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2016). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra in the hydroxyl group stretching region. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Clougherty, L. E., Sousa, J. A., & Wyman, G. M. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 22(4), 462. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

AIP Publishing. (2022). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings. Retrieved from [Link]

-

Scholars Research Library. (2011). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra in the N-O stretching region. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Shimadzu FTIR Standard Operating Procedure. Materials Research Laboratory. Retrieved from [Link]

-

Springer. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Vegetos. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Reddit. (2023). Why can't I see the hydroxyl group peaks in the FTIR spectra of the tertiary alcohol I synthesized?. r/chemhelp. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 5-methyl-1,2-oxazole-3-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). Oxazole, 2-ethyl-4,5-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2024). Electron Beam-Irradiated g-C3N4/Ti3C2 Nanocomposite Embedded in PVA/SA Hydrogel: An Integrated Platform with Enhanced Photocatalytic Antibacterial Activity. Gels. Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. mse.iastate.edu [mse.iastate.edu]

The Isoxazole Scaffold: A Technical Guide to Physicochemical Properties and Reactivity

[1]

Executive Summary: The "Masked" Functionality

In the landscape of heterocyclic chemistry, the isoxazole ring (1,2-oxazole) occupies a unique niche.[1] Unlike its 1,3-isomer (oxazole), the isoxazole features a direct nitrogen-oxygen (N-O) bond. This structural anomaly imparts a dual nature to the scaffold: it is simultaneously a robust aromatic system capable of surviving metabolic passes and a "masked" 1,3-dicarbonyl equivalent that can be unraveled under specific reductive or basic conditions.

For the drug developer, isoxazole is not merely a linker; it is a bioisostere for amide bonds and carboxylic acids, offering distinct solubility (LogP) and metabolic stability profiles. This guide dissects the physical and chemical behaviors of isoxazole derivatives, providing actionable protocols for their synthesis and manipulation.

Physicochemical Profiling

Understanding the baseline physical properties of the parent scaffold is a prerequisite for rational design. The isoxazole ring is polar, aromatic, and exhibits weak basicity.[2]

Core Physical Data

| Property | Value (Parent Isoxazole) | Drug Design Implication |

| Molecular Weight | 69.06 g/mol | Low MW allows for fragment-based design. |

| Boiling Point | ~95 °C | Volatile; requires care during solvent removal in early synthesis. |

| Dipole Moment | ~2.9 – 3.3 D | High polarity improves water solubility compared to furan/benzene. |

| LogP (Oct/Water) | ~0.1 (Experimental) | Lower lipophilicity than benzene (2.13) or pyridine (0.65). |

| pKa (Conj. Acid) | -2.97 (aq) | Extremely weak base. Will not protonate at physiological pH (7.4). |

| H-Bonding | 2 Acceptors (N, O), 0 Donors | Good acceptor profile; N-substitution eliminates aromaticity. |

Electronic Structure & Reactivity Map

The reactivity of isoxazole is dictated by the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04). The ring is

Key Reactivity Rules:

-

Electrophilic Aromatic Substitution (EAS): Occurs almost exclusively at C-4 . The C-3 and C-5 positions are deactivated by the adjacent heteroatoms.

-

Lithiation (Deprotonation): Occurs at C-5 (the most acidic proton) using strong bases (n-BuLi).

-

Ring Cleavage: The N-O bond is the "weak link" (Bond Energy ~55 kcal/mol), susceptible to reductive cleavage.

Figure 1: Functionalization logic for the isoxazole scaffold. Note the orthogonality between C-4 substitution and N-O bond cleavage.

Synthetic Protocols: The "Self-Validating" Workflow

The most robust method for constructing isoxazoles is the [3+2] Cycloaddition between nitrile oxides and alkynes. Below is a field-proven protocol optimized for regioselectivity and yield.

Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Objective: Synthesize 3-phenyl-5-(4-fluorophenyl)isoxazole via in situ generation of nitrile oxide.

Reagents:

-

Benzaldehyde oxime (1.0 equiv)

-

4-Fluorophenylacetylene (1.2 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

Solvent: DMF or DCM (Dry)

Step-by-Step Methodology:

-

Chlorination (Formation of Hydroximoyl Chloride):

-

Dissolve benzaldehyde oxime in DMF (0.5 M concentration).

-

Add NCS portion-wise at 0°C. Critical Step: Maintain temperature <10°C to prevent decomposition.

-

Self-Validation Check: Monitor by TLC. The oxime spot should disappear, replaced by a less polar hydroximoyl chloride spot. Do not proceed until conversion is >95%.

-

-

Cycloaddition (The "Click" Step):

-

Add the alkyne (4-fluorophenylacetylene) to the reaction mixture.

-

Add Et3N dropwise over 30 minutes. Mechanism: Et3N induces dehydrohalogenation to generate the reactive Nitrile Oxide species in situ.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

-

-

Work-up & Purification:

-

Quench with water. Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine to remove DMF.

-

Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Why this works: The in situ generation prevents the dimerization of the unstable nitrile oxide (furoxan formation), ensuring it reacts preferentially with the alkyne dipolarophile.

Metabolic Stability & Prodrug Design

In drug development, the isoxazole ring is often stable to oxidative metabolism (CYP450) but sensitive to reductive metabolism. This property is exploited in the design of prodrugs.

Case Study: Leflunomide Mechanism of Action

Leflunomide is an isoxazole-based prodrug used for rheumatoid arthritis.[3] It is biologically inactive until the isoxazole ring opens to form the active metabolite, Teriflunomide (A771726).[4]

Mechanism:

-

Abstraction: Basic conditions (or specific enzymes) abstract the proton at C-3 .

-

Rearrangement: The ring collapses, cleaving the N-O bond.

-

Result: Formation of an

-cyanoenol, which inhibits Dihydroorotate Dehydrogenase (DHODH).[3]

Figure 2: The metabolic activation pathway of Leflunomide, demonstrating the lability of the isoxazole N-O bond.

References

- P. G. M. Wuts. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Context: Isoxazole as a masked dicarbonyl).

-

Kalgutkar, A. S., et al. (2003).[5][6] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition, 31(10), 1240-1250.[5] Link

-

Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(2), 615–624. Link

-

PubChem. (2023). "Isoxazole Compound Summary." National Library of Medicine. Link

-

Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development. (Context: Bioisosterism).[7][8][9][10]

Sources

- 1. ijpca.org [ijpca.org]

- 2. Isoxazole_Chemicalbook [chemicalbook.com]

- 3. Leflunomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. nanobioletters.com [nanobioletters.com]

The Isoxazole Scaffold: Synthetic Evolution and Pharmacological Utility

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a cornerstone of modern medicinal chemistry.[1][2] First synthesized by Ludwig Claisen in 1903, the scaffold has evolved from a chemical curiosity to a critical pharmacophore found in antibiotics, COX-2 inhibitors, and antirheumatic agents. This guide analyzes the technical progression of substituted isoxazoles, detailing the shift from classical condensation reactions to regioselective 1,3-dipolar cycloadditions. It provides researchers with validated synthetic protocols, mechanistic insights into the Huisgen cycloaddition, and a structural analysis of isoxazole-based therapeutics.

Historical Genesis: From Claisen to Huisgen

The discovery of the isoxazole ring is a testament to the rigorous structural elucidation efforts of the early 20th century.

The Claisen Era (1903)

Ludwig Claisen, already renowned for the Claisen condensation, achieved the first definitive synthesis of the isoxazole parent ring in 1903. His method involved the oximation of propargylaldehyde acetal .[3] This early work established the fundamental reactivity of the N-O bond within a cyclic system, distinguishing it from its oxazole isomer.

-

Key Insight: Claisen’s work demonstrated that 1,3-dicarbonyl equivalents (like

-keto esters) could condense with hydroxylamine (

The Huisgen Revolution (1960s)

While Claisen provided the structure, Rolf Huisgen provided the mechanism that unlocked the scaffold's full potential. In the 1960s, Huisgen formalized the concept of 1,3-dipolar cycloaddition .[5][6][7] He categorized nitrile oxides (

-

Impact: This reaction (often termed the Huisgen Cycloaddition) allows for the modular assembly of 3,5-disubstituted isoxazoles. It shifted the paradigm from "condensing existing chains" to "building rings from fragments."

Synthetic Architectures: Mechanisms and Protocols

Mechanistic Pathway: The Concerted [3+2] Cycloaddition

The formation of the isoxazole ring via nitrile oxide cycloaddition is a classic pericyclic reaction. Despite historical debate regarding a stepwise diradical mechanism (Firestone), the consensus—supported by stereospecificity and kinetic data—favors Huisgen’s concerted, asynchronous transition state.

Figure 1: Mechanistic flow of the Huisgen [3+2] cycloaddition. The reaction is driven by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile.

Validated Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Objective: Synthesis of 3-phenyl-5-(p-tolyl)isoxazole via in situ generation of nitrile oxide. Method: Chloramine-T mediated oxidative dehydrogenation of aldoximes.

Rationale: Direct handling of nitrile oxides is hazardous due to dimerization (furoxan formation). This protocol generates the dipole in situ, trapping it immediately with the alkyne. Chloramine-T is preferred over bleach for its precise stoichiometry and solubility profile.

Reagents:

-

Benzaldehyde oxime (1.0 equiv)

-

p-Tolylacetylene (1.2 equiv)

-

Chloramine-T trihydrate (1.1 equiv)

-

Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve benzaldehyde oxime (10 mmol) and p-tolylacetylene (12 mmol) in 50 mL of Ethanol/Water (1:1) in a round-bottom flask.

-

Initiation: Add Chloramine-T trihydrate (11 mmol) in small portions over 15 minutes at room temperature.

-

Self-Validation Check: Monitor the internal temperature. A mild exotherm indicates the oxidation of the oxime to the hydroximoyl chloride intermediate is proceeding.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 3 hours.

-

Monitoring: Analyze via TLC (Silica gel, Hexane/EtOAc 4:1). The disappearance of the oxime spot (

) and appearance of a highly fluorescent spot ( -

Workup: Cool to room temperature. Pour the mixture into 100 mL ice water. The product typically precipitates as a solid.

-

Purification: Filter the precipitate. Recrystallize from ethanol to yield off-white needles.

Yield Expectation: 75-85%. Regioselectivity: >95:5 favoring the 3,5-isomer due to steric hindrance preventing the 3,4-isomer formation.

The Pharmacological Pharmacophore

The isoxazole ring is not merely a linker; it is a bioisostere for carboxylic acids, esters, and amide bonds. It imparts metabolic stability and rigidifies the molecular structure, enhancing receptor binding affinity.

Key Isoxazole Therapeutics

The following table summarizes FDA-approved drugs where the isoxazole ring is critical to the mechanism of action (MOA).

| Drug Name | Class | Target | Role of Isoxazole Ring |

| Valdecoxib | NSAID | COX-2 | Positions sulfonamide and phenyl rings into the COX-2 hydrophobic pocket. |

| Leflunomide | DMARD | DHODH | Prodrug: The isoxazole ring opens in vivo to form the active metabolite (A771726). |

| Sulfamethoxazole | Antibiotic | Dihydropteroate Synthase | Mimics the PABA substrate, inhibiting folate synthesis in bacteria. |

| Isocarboxazid | Antidepressant | MAO Enzyme | The hydrazine moiety attached to the isoxazole inhibits monoamine oxidase. |

| Muscimol | Research Tool | GABA-A Receptor | A rigid analogue of GABA; the isoxazole -OH mimics the carboxylic acid of GABA. |

Case Study: Leflunomide Activation Pathway

Leflunomide is unique because the isoxazole ring is a "mask." Upon oral administration, the base-catalyzed ring opening occurs in the liver/plasma, revealing the active cyano-enol pharmacophore.

Figure 2: Metabolic activation of Leflunomide. The isoxazole ring functions as a masked cis-cyanoenolate, which is the active inhibitor of Dihydroorotate Dehydrogenase (DHODH).

Future Horizons: Late-Stage Functionalization

Current research has moved beyond constructing the ring to functionalizing it. C-H activation of isoxazoles, particularly at the C-4 and C-5 positions, allows medicinal chemists to append complex fragments to the ring at a late stage in the synthesis. This is crucial for "Lead Optimization" where the core scaffold is maintained while peripheral groups are modified to tune solubility and potency.

References

-

Claisen, L. (1903).[3] Zur Kenntnis der Isoxazole. Berichte der deutschen chemischen Gesellschaft.

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][5][6][7][11][12] Past and Future. Angewandte Chemie International Edition.

-

FDA Label - Valdecoxib. Clinical Pharmacology and Structure.

-

Kalgutkar, A. S., et al. (2005). Metabolism of Leflunomide to A771726. Drug Metabolism and Disposition.[13]

-

Johnston, G. A. R. (2014). Muscimol as an Ionotropic GABA Receptor Agonist. Neurochemical Research.

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

- 10. Rainer_Ludwig_Claisen [chemeurope.com]

- 11. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 12. Isoxazole synthesis [organic-chemistry.org]

- 13. Muscimol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent structural motif in medicinal chemistry, valued for its ability to engage in non-covalent interactions such as hydrogen bonding and π–π stacking.[1] This five-membered heterocycle is a key pharmacophore in a range of pharmaceuticals, including the GABAa agonist muscimol, the antidepressant isocarboxazid, and the antibiotic sulfamethoxazole.[1] The title compound, Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate, serves as a versatile building block for the synthesis of more complex molecules, incorporating a chiral center and multiple functional groups amenable to further derivatization.

This guide provides a comprehensive, two-step experimental protocol for the synthesis of this compound. The synthesis begins with the formation of an isoxazole ring through the condensation of a β-keto ester with hydroxylamine, followed by the selective reduction of a ketone to a secondary alcohol. The rationale behind each procedural step is detailed to provide researchers with a deep understanding of the reaction mechanism and to ensure reliable, reproducible results.

Overall Synthetic Scheme

The synthesis is a two-stage process:

-

Stage 1: Isoxazole Ring Formation. Ethyl 2,4-dioxopentanoate reacts with hydroxylamine hydrochloride in a cyclocondensation reaction to form Ethyl 5-acetyl-1,2-oxazole-3-carboxylate.

-

Stage 2: Ketone Reduction. The acetyl group of the isoxazole intermediate is selectively reduced using sodium borohydride to yield the final product, this compound.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 5-acetyl-1,2-oxazole-3-carboxylate

Scientific Principle: Cyclocondensation

The formation of the isoxazole ring proceeds via a classical cyclocondensation reaction. Ethyl 2,4-dioxopentanoate, a 1,3-dicarbonyl compound, reacts with hydroxylamine.[2] The more reactive ketone at the 4-position is preferentially attacked by the nitrogen of hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic isoxazole ring. Methanol is chosen as the solvent for its ability to dissolve both the polar hydroxylamine hydrochloride and the organic ester. The reaction is run under reflux to provide the necessary activation energy for the dehydration step.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 2,4-dioxopentanoate | 158.15 | 7.91 g | 50.0 |

| Hydroxylamine hydrochloride | 69.49 | 3.50 g | 50.4 |

| Methanol (MeOH) | - | 150 mL | - |

| Dichloromethane (CH2Cl2) | - | ~100 mL | - |

| Anhydrous Sodium Sulfate (Na2SO4) | - | ~10 g | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (7.91 g, 50.0 mmol) and hydroxylamine hydrochloride (3.50 g, 50.4 mmol).[2]

-

Solvent Addition: Add 150 mL of methanol to the flask.

-

Reaction: Stir the mixture and heat it to reflux using a heating mantle. Maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dilute the resulting residue with approximately 100 mL of dichloromethane (CH2Cl2). Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[2] This removes any remaining hydroxylamine hydrochloride and other water-soluble impurities.

-